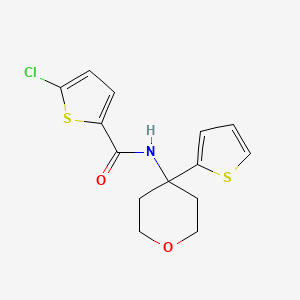

5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Beschreibung

5-Chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a synthetic compound featuring a central tetrahydro-2H-pyran ring substituted with a thiophene moiety at the 4-position. The molecule contains two thiophene rings: one substituted with a chlorine atom at the 5-position and another forming part of the carboxamide linkage.

The compound’s safety profile highlights stringent handling requirements, including protection from moisture, heat, and ignition sources, indicating sensitivity to environmental degradation .

Eigenschaften

IUPAC Name |

5-chloro-N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c15-12-4-3-10(20-12)13(17)16-14(5-7-18-8-6-14)11-2-1-9-19-11/h1-4,9H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBSPMTWGPRYET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

Substitution: This reaction can replace one functional group with another, enabling the synthesis of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

Medicine: Research explores its potential as a drug candidate for treating various diseases.

Wirkmechanismus

The mechanism of action of 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Tetrahydro-2H-pyran vs.

- Substituent Effects : The chlorine atom at the 5-position of the thiophene ring is a conserved feature in Rivaroxaban and related analogs, suggesting its role in enhancing electrophilic interactions with serine proteases .

- Stability : Unlike the patented triazine-containing analog , the target compound requires stringent storage conditions (e.g., inert gas handling, moisture avoidance), indicating lower environmental stability .

Pharmacological Activity

While direct activity data for the target compound are unavailable, comparisons with Rivaroxaban (a well-studied Factor Xa inhibitor) provide insights:

- Rivaroxaban : Exhibits an IC₅₀ of 0.7 nM for Factor Xa inhibition, attributed to its morpholine-3-one and chlorothiophene groups optimizing binding to the enzyme’s S1 and S4 pockets .

- Patent Compound : Demonstrates efficacy in thrombosis models, likely due to its triazine moiety enhancing hydrogen bonding with residues in the Factor Xa active site .

- Target Compound : The absence of a morpholine or triazine group may limit its potency as a direct Factor Xa inhibitor, but the tetrahydro-2H-pyran ring could improve solubility or metabolic stability compared to bulkier analogs.

Biologische Aktivität

5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. Its unique structure, which includes a chloro group, a tetrahydro-2H-pyran ring, and thiophene components, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is , with a molecular weight of 355.9 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological profile.

Antimicrobial Activity

Research has indicated that compounds similar to 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. In a study comparing various derivatives, it was found that certain thiophene-containing compounds demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Inhibitory Effects on Enzymes

The compound has also shown potential in inhibiting key enzymes involved in bacterial DNA replication. For instance, studies have demonstrated that certain thiophene derivatives can inhibit the ATPase activity of E. coli DNA gyrase, which is crucial for bacterial proliferation .

Table 2: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | DNA Gyrase | 10 | |

| Compound B | Topoisomerase IV | 8 | |

| 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide | TBD | TBD | TBD |

Case Studies

A notable study focused on the synthesis and biological evaluation of thiophene derivatives, including the target compound. The results showed that these compounds could effectively inhibit bacterial growth while maintaining low toxicity levels in human cell lines, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.